molecular formula C18H23NO6 B1523655 (S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid CAS No. 211797-21-6

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid

Cat. No. B1523655
CAS RN: 211797-21-6
M. Wt: 349.4 g/mol
InChI Key: FRMQHBWAORFCPR-HNNXBMFYSA-N
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Description

“(S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid” is a complex organic compound . It is a type of α,β-unsaturated carbonyl compound, which are key building blocks in organic chemistry .


Synthesis Analysis

The synthesis of α,β-unsaturated carbonyl compounds has received significant attention over the past decades . Among the known methodologies, carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as the ProtParam tool, which allows the computation of various physical and chemical parameters for a given protein sequence . Additionally, the Lewis Structure Finder can be used to determine the Lewis structure of chemical compounds .


Chemical Reactions Analysis

α,β-Unsaturated carbonyl compounds are key building blocks in organic chemistry. Their catalytic synthesis has received significant attention during the past decades . Carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using the ProtParam tool, which allows the computation of various physical and chemical parameters for a given protein sequence . Additionally, new quantitative descriptors for the 20 naturally occurring amino acids based on multidimensional scaling of 237 physical–chemical properties can be used .

Scientific Research Applications

Biochemistry: Caspase Inhibition

Z-ASP(OCHX)-OH: is used as a caspase inhibitor, which is crucial in the study of apoptosis. Caspases are a family of protease enzymes playing essential roles in programmed cell death and inflammation. This compound can inhibit caspase activity, thus preventing apoptosis in cells, which is valuable for research into cancer treatments and neurodegenerative diseases .

Cell Biology: Apoptosis Regulation

This compound’s ability to regulate apoptosis makes it a valuable tool in cell biology. By controlling the process of cell death, researchers can study the effects of various treatments on cancer cells, providing insights into the development of anti-cancer therapies .

Immunology: Immune Response Modulation

Z-ASP(OCHX)-OH: has been shown to affect the immune response by blocking the production of cytokines like IL-1β, TNF-α, IL-6, and IFN-γ. This modulation is significant for understanding inflammatory diseases and developing treatments for conditions like arthritis and asthma .

Mechanism of Action

The mechanism of action of this compound can be understood through the Corey-Bakshi-Shibata Reduction . This is a novel enantioselective synthesis of α-amino acids, which is broad in scope, simple in application, and advantageous for many α-amino acids of interest in chemistry .

Future Directions

The future directions of this compound can be understood by looking at the ongoing research in the field of α,β-unsaturated carbonyl compounds . The field is continuously evolving with new methodologies being developed for the synthesis of these compounds .

properties

IUPAC Name

(2S)-4-cyclohexyloxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c20-16(25-14-9-5-2-6-10-14)11-15(17(21)22)19-18(23)24-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H,19,23)(H,21,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMQHBWAORFCPR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00706873
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-4-(cyclohexyloxy)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00706873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid

CAS RN

211797-21-6
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-4-(cyclohexyloxy)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00706873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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